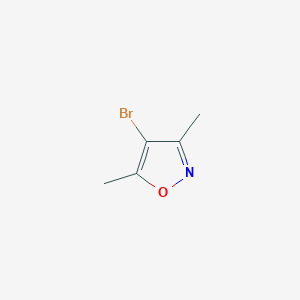

4-Bromo-3,5-dimethylisoxazole

描述

Significance of the Isoxazole (B147169) Heterocycle in Organic Synthesis and Medicinal Chemistry

The diverse biological activities associated with isoxazole derivatives are extensive, encompassing antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties. rsc.orgnih.gov This broad spectrum of activity has made them attractive candidates in drug discovery, with ongoing research focused on modifying the isoxazole scaffold to enhance pharmacological properties and develop therapies for a range of diseases. rsc.orgajrconline.org

The Strategic Role of Halogenated Heterocycles as Synthetic Building Blocks

The introduction of a halogen atom onto a heterocyclic core, such as isoxazole, is a key strategy for enhancing its utility as a synthetic building block. jeyamscientific.in Halogens, owing to their electrophilicity and ability to act as good leaving groups, play a crucial role in the activation and derivatization of organic compounds. mdpi.comnih.govresearchgate.net This is particularly true for halogenated heterocycles, which are widely used as precursors in the synthesis of more complex organic molecules. jeyamscientific.in

The presence of a halogen, such as bromine, facilitates a wide array of chemical transformations. jeyamscientific.in These include, but are not limited to, palladium-catalyzed cross-coupling reactions, lithiation, and other metal-mediated processes that allow for the formation of new carbon-carbon and carbon-heteroatom bonds. jeyamscientific.in Such reactions are fundamental to modern organic synthesis, enabling the construction of intricate molecular frameworks from simpler, halogenated precursors. The ability to selectively modify the structure of halogenated heterocycles provides chemists with a powerful tool to manipulate their function and tailor them for specific applications in medicinal chemistry, materials science, and agrochemicals. jeyamscientific.inchemimpex.com

Overview of 4-Bromo-3,5-dimethylisoxazole's Diverse Applications and Research Trajectories

This compound, also known as 3,5-dimethyl-4-bromoisoxazole, serves as a key intermediate in the synthesis of various pharmaceutical compounds. chemimpex.comnordmann.globalsigmaaldrich.com Its unique structure, featuring an isoxazole ring with a bromine substituent, enhances its reactivity and makes it a valuable component in the development of bioactive molecules. chemimpex.com The bromine atom, in particular, allows for further functionalization, enabling the design of customized compounds for specific therapeutic targets. chemimpex.comchemimpex.com

Research has highlighted its utility in several key areas:

Pharmaceutical Development: This compound is a crucial building block in the synthesis of novel pharmaceuticals, especially those with anti-inflammatory and antimicrobial properties. chemimpex.comchemimpex.com It has been identified as a component in the development of inhibitors for bromodomain-containing protein 4 (BRD4), a promising target in cancer therapy. frontiersin.orgnih.gov

Agrochemicals: It is utilized in the formulation of agricultural chemicals for pest control and crop protection. chemimpex.comnordmann.global

Materials Science: The compound is explored for its potential in creating advanced materials, such as polymers and coatings, with enhanced thermal and chemical resistance. chemimpex.com

Biochemical Research: Researchers employ this compound in studies related to enzyme inhibition and receptor binding. chemimpex.com The 3,5-dimethylisoxazole (B1293586) moiety is recognized for its role in binding to acetylated lysine (B10760008) residues in bromodomains.

The versatility of this compound continues to drive its use in innovative research and development projects across multiple scientific disciplines. chemimpex.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 10558-25-5 |

| Molecular Formula | C₅H₆BrNO |

| Molecular Weight | 176.01 g/mol |

| Boiling Point | 176 °C |

| Density | 1.478 g/mL at 25 °C |

| Refractive Index | n20/D 1.486 |

Data sourced from references sigmaaldrich.comsigmaaldrich.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-bromo-3,5-dimethyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNO/c1-3-5(6)4(2)8-7-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYHZPSUAMYIFQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90312447 | |

| Record name | 4-Bromo-3,5-dimethylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90312447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10558-25-5 | |

| Record name | 10558-25-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromo-3,5-dimethylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90312447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-3,5-dimethyl-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes to 4 Bromo 3,5 Dimethylisoxazole

Direct Halogenation Strategies for Isoxazole (B147169) Ring Systems

Direct bromination of the 3,5-dimethylisoxazole (B1293586) core is the most straightforward method for the synthesis of 4-bromo-3,5-dimethylisoxazole. This approach relies on the principles of electrophilic aromatic substitution, where the isoxazole ring, activated by the two methyl groups, reacts with an electrophilic bromine source.

The electronic properties of the 3,5-dimethylisoxazole ring direct electrophilic attack preferentially to the C-4 position. The two methyl groups at positions 3 and 5 are electron-donating, which increases the electron density of the isoxazole ring and makes it more susceptible to electrophilic substitution. The C-4 position is the most activated site for this reaction, leading to a high degree of regioselectivity. The mechanism involves the attack of the π-electron system of the isoxazole on the electrophilic bromine species, forming a resonance-stabilized cationic intermediate known as an arenium ion. libretexts.org Subsequent deprotonation restores the aromaticity of the ring, yielding the this compound product.

A variety of brominating agents and reaction conditions have been explored to optimize the synthesis of this compound. The choice of reagent and conditions can significantly impact the yield, purity, and sustainability of the process.

N-Bromosuccinimide (NBS) is a commonly used reagent for the bromination of activated aromatic and heterocyclic compounds. organic-chemistry.org It is a solid, which makes it easier to handle than liquid bromine, and the reaction conditions are often mild. For less reactive substrates, the addition of an acid catalyst can enhance the efficiency of the bromination. researchgate.net Other brominating agents such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) offer an alternative to NBS. organic-chemistry.org

The use of molecular bromine (Br₂) is also a viable method. To enhance sustainability, methods have been developed that use a bromide-bromate couple in an aqueous medium, which generates bromine in situ. acs.orgresearchgate.net This approach avoids the direct handling of volatile and corrosive liquid bromine and often proceeds under mild conditions without the need for a catalyst. acs.orgresearchgate.net

The table below summarizes various conditions reported for the bromination of isoxazole systems.

| Brominating Agent | Solvent | Catalyst/Conditions | Key Findings |

| N-Bromosuccinimide (NBS) | Acetic Acid | Strong acid (for less reactive isoxazoles) | Efficient for C-4 halogenation of diarylisoxazoles. researchgate.net |

| N-Bromosuccinimide (NBS) | Acetonitrile | Room Temperature | Highly para-selective for activated arenes, suggesting high regioselectivity for the C-4 position in 3,5-dimethylisoxazole. mdpi.com |

| Bromide-Bromate Couple | Water | Acidic medium | An environmentally friendly method that generates bromine in situ and works well for electron-rich heterocycles. acs.orgresearchgate.net |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Various | Catalyst-free | A stable, inexpensive alternative to NBS for the bromination of electron-rich arenes. organic-chemistry.org |

Multistep Synthetic Sequences Involving Isoxazole Precursors

An alternative to direct bromination involves the construction of the 3,5-dimethylisoxazole ring from acyclic precursors, followed by functionalization to introduce the bromine atom.

The most common and well-established method for synthesizing the 3,5-dimethylisoxazole core is the cyclocondensation reaction between 2,4-pentanedione (also known as acetylacetone) and hydroxylamine (B1172632). brainly.comvaia.com This reaction is a classic example of heterocyclic ring formation. The mechanism involves an initial nucleophilic attack of the hydroxylamine on one of the carbonyl groups of the dione, followed by the formation of an oxime intermediate. vaia.comaskfilo.com Subsequent intramolecular cyclization and dehydration lead to the formation of the stable 3,5-dimethylisoxazole ring. vaia.com This reaction can be catalyzed by an acid and can also be promoted by ultrasound irradiation, which can reduce reaction times and improve yields. brainly.compreprints.org

| Reactants | Conditions | Product | Key Features |

| 2,4-Pentanedione, Hydroxylamine | Catalytic H+ | 3,5-Dimethylisoxazole | A classic, high-yielding cyclocondensation reaction. brainly.comchegg.com |

| 2,4-Pentanedione, Hydroxylamine | Ultrasound, Aqueous medium, Room temperature | 3,5-Dimethylisoxazole | A green chemistry approach that is fast and avoids the need for catalysts or prolonged heating. preprints.org |

While direct bromination is common, multistep sequences can also be employed. These often involve the introduction of a different functional group at the C-4 position, which can then be either converted to a bromine atom or used in cross-coupling reactions where the bromo-analogue would be a key starting material. For instance, 3,5-dimethylisoxazole can be sulfochlorinated at the C-4 position using chlorosulfonic acid. nih.govgoogle.com This introduces a sulfonyl chloride group that can be further modified.

Another advanced strategy involves the conversion of 3,5-dimethylisoxazole to a 3,5-dimethylisoxazole-4-boronic acid pinacol (B44631) ester. This boronic ester is a versatile intermediate that can participate in Suzuki-Miyaura cross-coupling reactions. rsc.org The synthesis of this boronic ester implies that the corresponding this compound is a crucial precursor for its formation, often via a lithium-halogen exchange followed by reaction with a borate (B1201080) ester.

Considerations for Scalable and Sustainable Synthesis

For the industrial application of this compound, the development of scalable and sustainable synthetic routes is crucial. "Green" chemistry principles focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency. researchgate.net

For the synthesis of the 3,5-dimethylisoxazole precursor, the use of ultrasound irradiation in an aqueous medium presents a significant improvement over traditional methods by eliminating the need for organic solvents and prolonged heating. preprints.org

In the bromination step, the use of in situ bromine generation from a bromide/bromate mixture in water is a more environmentally benign approach compared to using liquid bromine. acs.orgresearchgate.net The development of protocols that are high-yielding and avoid the need for chromatographic purification are also key for large-scale production. Research into the scale-up of related compounds, such as dual CBP/BRD4 inhibitors, has highlighted efficient, high-yielding protocols for steps like Suzuki-Miyaura couplings involving 3,5-dimethylisoxazole-4-boronic acid pinacol ester, which is directly related to the utility of this compound. rsc.org

Reactivity and Advanced Organic Transformations of 4 Bromo 3,5 Dimethylisoxazole

Palladium-Catalyzed Cross-Coupling Reactions at the C-4 Position

The carbon-bromine bond at the C-4 position of the 3,5-dimethylisoxazole (B1293586) ring is a versatile handle for introducing molecular complexity. This is most effectively achieved through palladium-catalyzed cross-coupling reactions, which facilitate the formation of new carbon-carbon bonds under relatively mild conditions. Among these, the Suzuki-Miyaura reaction has emerged as a particularly robust and widely used method. nih.gov

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, providing a powerful method for synthesizing biaryls, conjugated alkenes, and styrenes. libretexts.orgharvard.edu For 4-Bromo-3,5-dimethylisoxazole, this reaction enables the direct attachment of various aryl and heteroaryl substituents at the C-4 position, a key step in the synthesis of complex molecules and potential pharmaceutical agents. researchgate.netresearchgate.net

A significant advantage of the Suzuki-Miyaura reaction is its compatibility with a variety of organoboron reagents. rsc.org The choice of reagent can influence reaction efficiency, stability, and ease of purification.

Boronic Acids (RB(OH)₂): These are the most common organoboron reagents used in Suzuki couplings due to their commercial availability and general stability. youtube.com They are effective coupling partners for this compound in the presence of a suitable palladium catalyst and base. jyu.fi

Boronic Esters (RB(OR)₂): Boronic esters, such as pinacol (B44631) esters, are often used for organoboron compounds that are unstable as the corresponding boronic acids. jyu.fi They are known for their stability, ease of handling, and high reactivity in cross-coupling reactions. nih.gov The coupling of 3,5-dimethylisoxazole-4-boronic acid pinacol ester with heteroaryl halides has been studied, demonstrating the utility of the isoxazole (B147169) scaffold in these transformations. nih.gov

Trifluoroborates (RBF₃K): Potassium organotrifluoroborates are highly stable, crystalline solids that are often easier to purify than boronic acids. nih.gov They serve as excellent coupling partners, releasing the organoboron species under the basic reaction conditions required for the catalytic cycle. reddit.com

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. yonedalabs.comnih.gov The generally accepted mechanism consists of three primary steps: libretexts.orgchemrxiv.org

Oxidative Addition: The cycle begins with the oxidative addition of this compound to a coordinatively unsaturated Pd(0) complex (often generated in situ from a Pd(II) precatalyst). This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a square planar Pd(II) intermediate. nih.govyoutube.com This is often the rate-determining step of the cycle. libretexts.org

Transmetalation: The next step is the transfer of the organic group from the boron atom to the palladium center. youtube.com This process is facilitated by a base (e.g., K₃PO₄, K₂CO₃), which activates the organoboron compound to form a more nucleophilic boronate species. nih.gov The halide or other leaving group on the palladium is replaced by the R² group from the boronate, resulting in a diarylpalladium(II) complex. libretexts.org

Reductive Elimination: In the final step, the two organic groups on the palladium complex are coupled, forming a new carbon-carbon bond and the desired 4-aryl-3,5-dimethylisoxazole product. nih.gov This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. yonedalabs.com

The success and efficiency of the Suzuki-Miyaura coupling of this compound depend heavily on the careful selection of the catalyst system components. Optimization of these parameters is crucial for achieving high yields and turnover numbers. nih.govresearchgate.net

Palladium Sources: Various palladium sources can be used to generate the active Pd(0) catalyst. Pd(II) sources like Palladium(II) acetate (B1210297) (Pd(OAc)₂) and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are common choices as they are stable and reduced in situ. yonedalabs.comresearchgate.net Pd(0) sources such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be used directly. mdpi.com

Ligands: Ligands play a critical role by stabilizing the palladium center and modulating its reactivity. Bulky, electron-rich phosphine (B1218219) ligands are particularly effective as they promote the oxidative addition and reductive elimination steps. nih.gov Examples of successful ligands include SPhos, XPhos, and Buchwald's dialkylbiaryl phosphines, which have shown broad applicability for coupling aryl bromides and chlorides. nih.govnih.gov For challenging couplings involving heteroaryl substrates, specialized ligands are often necessary to prevent catalyst deactivation. nih.gov

Bases: The base is essential for the transmetalation step. nih.gov Common choices include potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃). nih.govorganic-synthesis.com The choice of base can significantly impact the reaction rate and yield, and its strength and solubility must be matched to the specific substrates and solvent system. vu.nl

Below is a representative table illustrating the optimization of reaction conditions for a model Suzuki-Miyaura coupling.

| Entry | Palladium Source (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2) | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 55 |

| 2 | Pd(dppf)Cl₂ (2) | - | K₂CO₃ | Dioxane/H₂O | 100 | 85 |

| 3 | Pd(OAc)₂ (1) | SPhos | K₃PO₄ | Toluene/H₂O | 110 | 92 |

| 4 | Pd₂(dba)₃ (1) | XPhos | K₃PO₄ | n-Butanol | 100 | 95 |

The Suzuki-Miyaura coupling of this compound is compatible with a wide array of aryl and heteroaryl boronic acids and their derivatives. nih.govnih.gov This broad substrate scope makes it a highly valuable tool for synthetic chemistry.

The reaction tolerates a diverse range of functional groups on the coupling partner, including electron-donating (e.g., -OCH₃, -CH₃) and electron-withdrawing (e.g., -CN, -NO₂, -CF₃) substituents. mdpi.comrsc.org This high level of functional group tolerance obviates the need for extensive use of protecting groups, leading to more efficient synthetic routes. nih.gov

Couplings with various heteroarylboron reagents, such as those derived from pyridine, furan, thiophene, and pyrazole, have been successfully demonstrated. researchgate.netnih.gov However, nitrogen-containing heterocycles can sometimes pose challenges due to their potential to coordinate with the palladium catalyst and inhibit its activity. nih.gov The development of highly active catalyst systems with bulky phosphine ligands has largely overcome these limitations, enabling the efficient synthesis of complex hetero-biaryl structures. nih.gov

The following table showcases the scope of the reaction with various coupling partners.

| Entry | Aryl/Heteroaryl Boronic Acid | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylboronic acid | 4-Phenyl-3,5-dimethylisoxazole | 94 |

| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-3,5-dimethylisoxazole | 96 |

| 3 | 4-Cyanophenylboronic acid | 4-(4-Cyanophenyl)-3,5-dimethylisoxazole | 88 |

| 4 | Thiophene-2-boronic acid | 4-(Thiophen-2-yl)-3,5-dimethylisoxazole | 85 |

| 5 | Pyridine-3-boronic acid | 4-(Pyridin-3-yl)-3,5-dimethylisoxazole | 79 |

| 6 | 1-Methylpyrazole-4-boronic acid pinacol ester | 4-(1-Methyl-1H-pyrazol-4-yl)-3,5-dimethylisoxazole | 82 |

Regioselectivity is a critical aspect of C-H arylation and cross-coupling reactions. rsc.org In the case of this compound, the bromine atom at the C-4 position acts as a specific and reliable reaction site, directing the palladium-catalyzed coupling to occur exclusively at this position. researchgate.net The inherent reactivity of the C-Br bond towards oxidative addition, compared to the C-H bonds of the isoxazole ring or the methyl groups, ensures high regioselectivity. beilstein-journals.org

When this compound is coupled with another heteroaryl boronic acid, the regiochemistry of the product is determined by the position of the boronic acid group on the coupling partner. The reaction itself is regioselective with respect to the isoxazole core, consistently yielding the 4-substituted product. researchgate.net This predictable outcome is a significant advantage, simplifying the synthesis of well-defined bi-heteroaryl compounds. rsc.org

Sonogashira Cross-Coupling Reactions

The Sonogashira cross-coupling reaction is a fundamental tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. This reaction has been adapted for use with heterocyclic compounds like this compound to create complex molecular architectures.

Historically, the Sonogashira reaction required a palladium catalyst and a copper co-catalyst. nih.gov However, the use of copper can lead to the formation of undesired homocoupling products of the alkyne and introduces concerns about toxicity and difficult removal of copper residues from the final products. nih.govmdpi.com This has spurred the development of copper-free protocols. These modern methods often rely on sophisticated palladium precatalysts and specific ligands to facilitate the reaction without the need for a copper co-catalyst. nih.gov

One notable advancement is the application of air-stable, monoligated palladium precatalysts for room-temperature, copper-free Sonogashira couplings. nih.gov A specific protocol utilizing [DTBNpP] Pd(crotyl)Cl (where DTBNpP is di-tert-butylneopentylphosphine), an air-stable and commercially available palladium precatalyst, has been identified for coupling challenging aryl bromides. nih.gov This system demonstrates the progress in creating milder and more convenient reaction conditions, avoiding the drawbacks associated with copper. nih.govnih.gov

The coupling of this compound with terminal alkynes under copper-free conditions has been investigated, revealing both the potential and the challenges of this transformation. In a study using the [DTBNpP] Pd(crotyl)Cl precatalyst, various aryl bromides were successfully coupled with terminal alkynes in moderate to good yields (42–87%). nih.gov The reaction conditions were shown to tolerate a wide array of functional groups, including nitriles, nitro groups, ketones, esters, and unprotected hydroxyl and amino groups. nih.gov

However, the reaction with this compound proved to be particularly challenging. Despite achieving a 61% conversion over 32 hours at an elevated temperature of 60 °C, the isolated yield of the desired product was limited. nih.gov This difficulty in purification was attributed to the potential instability of the resulting alkynylated isoxazole product. nih.gov This highlights a key limitation in the application of this methodology to sterically hindered and potentially sensitive heterocyclic systems.

Table 1: Sonogashira Coupling of Various Bromides with an Alkyne Partner Reaction conditions: Aryl bromide (0.5 mmol), alkyne (0.8 mmol), [DTBNpP] Pd(crotyl)Cl (2.5 mol %), TMP (1.0 mmol), DMSO (2.5 mL), rt for 18 h or 60 °C for select heterocycles. nih.gov

| Entry | Aryl Bromide | Temperature (°C) | Time (h) | Conversion (%) | Isolated Yield (%) |

| 1 | 4-Bromobenzonitrile | rt | 2 | >99 | 92 |

| 2 | 4-Bromobenzaldehyde | rt | 2 | >99 | 85 |

| 3 | 4-Bromoacetophenone | rt | 4 | >99 | 91 |

| 4 | 3-Bromobenzonitrile | rt | 2 | >99 | 89 |

| 5 | This compound | 60 | 32 | 61 | Low (unstable) |

| 6 | 4-Bromo-1H-indole | 60 | 6 | >99 | 87 |

The reactivity of aryl halides in Sonogashira cross-coupling reactions is significantly influenced by both steric and electronic factors. researchgate.netsemanticscholar.org Electron-withdrawing groups on the aryl bromide generally accelerate the reaction, while electron-donating groups can lead to slightly lower yields. nih.gov

In the case of this compound, steric hindrance plays a crucial role. nih.gov The two methyl groups at the C3 and C5 positions adjacent to the C4-bromo substituent create a sterically congested environment around the reaction center. This steric bulk can hinder the oxidative addition step, which is a critical part of the palladium catalytic cycle, thereby slowing down the reaction rate. nih.govresearchgate.net The "challenging sterics" of this compound are cited as a primary reason for the slow conversion rate (32 hours) and the need for elevated temperatures (60 °C) to achieve significant product formation, in contrast to less hindered aryl bromides that react to completion in 2-4 hours at room temperature. nih.gov

Direct Arylation via C-H Bond Activation

Direct arylation through palladium-catalyzed C-H bond activation has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions, as it circumvents the need for pre-functionalized starting materials. rsc.org This strategy has been successfully applied to the C4-arylation of the 3,5-dimethylisoxazole core.

The palladium-catalyzed C4-arylation of 3,5-dimethylisoxazole with aryl bromides represents an efficient method for synthesizing 4-aryl-3,5-dimethylisoxazoles. ulakbim.gov.trresearchgate.net This transformation proceeds via the direct activation of the C-H bond at the C4 position of the isoxazole ring. The regioselectivity of this reaction is a key aspect, as isoxazoles possess multiple C-H bonds. rsc.orgresearchgate.net For 3,5-disubstituted isoxazoles, the C4 position is the only available site for C-H functionalization, making it an ideal substrate for studying this specific transformation. researchgate.net The reaction is typically performed at elevated temperatures (e.g., 120 °C) in the presence of a palladium catalyst and a suitable base. ulakbim.gov.tr

Significant success in the C4-arylation of 3,5-dimethylisoxazole has been achieved using specialized palladium catalysts known as PEPPSI (Pyridine-Enhanced Precatalyst Preparation, Stabilization, and Initiation) complexes. ulakbim.gov.trresearchgate.net Specifically, complexes featuring N-heterocyclic carbene (NHC) ligands based on a saturated imidazolidin-2-ylidene core have proven to be highly effective. ulakbim.gov.trresearchgate.netresearchgate.net

In one study, several new imidazolidin-2-ylidene-based palladium-PEPPSI complexes were synthesized and characterized. ulakbim.gov.tr These air- and moisture-stable complexes served as efficient precatalysts for the direct C4-arylation of 3,5-dimethylisoxazole with a variety of aryl bromides. researchgate.net The reactions proceeded with a catalyst loading of just 1 mol% at 120 °C, affording the desired products in moderate to good yields. ulakbim.gov.trresearchgate.net The catalytic system demonstrated excellent functional group tolerance, accommodating substituents such as methoxy (B1213986), acetyl, formyl, fluoro, trifluoromethyl, nitrile, and tert-butyl on the aryl bromide partner. ulakbim.gov.tr The use of these robust and highly active PEPPSI-type complexes represents a key advancement in the direct C-H functionalization of isoxazole scaffolds. ulakbim.gov.trbohrium.com

Table 2: C4-Arylation of 3,5-Dimethylisoxazole with Aryl Bromides using a Pd-PEPPSI Catalyst Reaction conditions: 3,5-dimethylisoxazole, aryl bromide, Pd-PEPPSI complex (1 mol%), K₂CO₃, 120 °C. ulakbim.gov.tr

| Entry | Aryl Bromide | Product | Yield (%) |

| 1 | 4-Bromoanisole | 4-(4-Methoxyphenyl)-3,5-dimethylisoxazole | 85 |

| 2 | 4-Bromoacetophenone | 4-(4-Acetylphenyl)-3,5-dimethylisoxazole | 82 |

| 3 | 4-Bromobenzaldehyde | 4-(3,5-Dimethylisoxazol-4-yl)benzaldehyde | 78 |

| 4 | 1-Bromo-4-(tert-butyl)benzene | 4-(4-(tert-Butyl)phenyl)-3,5-dimethylisoxazole | 75 |

| 5 | 4-Bromobenzonitrile | 4-(3,5-Dimethylisoxazol-4-yl)benzonitrile | 71 |

| 6 | 1-Bromo-4-(trifluoromethyl)benzene | 3,5-Dimethyl-4-(4-(trifluoromethyl)phenyl)isoxazole | 68 |

Scope with Electron-Rich, Electron-Deficient, and Heteroaryl Bromides

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, and aryl bromides like this compound are common substrates. The success and efficiency of the coupling often depend on the electronic nature of the coupling partner, typically an organoboron compound.

Electron-Rich Systems : Arylboronic acids featuring electron-donating groups (EDGs) such as methoxy (-OCH₃) or alkyl groups, are generally excellent coupling partners. The increased electron density on the aromatic ring facilitates the transmetalation step in the catalytic cycle. Palladium catalysts are highly efficient for the coupling of phenylboronic acid with aryl bromides that are functionalized with weak to moderate electron-donating groups. researchgate.net

Electron-Deficient Systems : When coupling with arylboronic acids that contain electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN), the reaction can sometimes be more challenging. However, modern palladium catalyst systems, often employing specialized phosphine ligands, demonstrate high efficacy. These catalysts are very efficient for coupling aryl bromides with partners containing weak and moderate electron-withdrawing groups. researchgate.net

Heteroaryl Partners : The coupling of this compound with heteroarylboronic acids (e.g., derived from pyridine, thiophene, or furan) is also a feasible and important transformation. These reactions provide access to complex biheterocyclic structures, which are valuable scaffolds in medicinal chemistry. The choice of catalyst, base, and solvent is critical to avoid side reactions and catalyst deactivation that can sometimes occur with heteroaromatic substrates.

The table below illustrates the expected outcomes for the Suzuki-Miyaura coupling of this compound with various boronic acids, based on general reactivity principles.

| Boronic Acid Partner | Electronic Nature | Expected Reactivity | Potential Product |

| 4-Methoxyphenylboronic acid | Electron-Rich | High | 4-(4-Methoxyphenyl)-3,5-dimethylisoxazole |

| 4-Nitrophenylboronic acid | Electron-Deficient | Moderate to High | 3,5-Dimethyl-4-(4-nitrophenyl)isoxazole |

| Thiophene-2-boronic acid | Heteroaryl | Moderate to High | 3,5-Dimethyl-4-(thiophen-2-yl)isoxazole |

| Pyridine-3-boronic acid | Heteroaryl | Moderate | 3,5-Dimethyl-4-(pyridin-3-yl)isoxazole |

Derivatization and Further Functionalization Strategies

Transformations Involving the Bromine Substituent (e.g., Grignard Reagents, Lithium-Halogen Exchange)

The bromine atom at the C-4 position of this compound is a versatile handle for introducing a wide range of functional groups through the formation of organometallic intermediates.

Grignard Reagents: The reaction of this compound with activated magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), would lead to the formation of the corresponding Grignard reagent, (3,5-dimethylisoxazol-4-yl)magnesium bromide. adichemistry.commnstate.eduwikipedia.org This transformation involves the oxidative insertion of magnesium into the carbon-bromine bond. adichemistry.com The resulting Grignard reagent is a potent nucleophile and a strong base, capable of reacting with a variety of electrophiles (e.g., aldehydes, ketones, esters) to form new carbon-carbon bonds. mnstate.edu Anhydrous conditions are crucial, as Grignard reagents react rapidly with water. mnstate.eduwikipedia.org

Lithium-Halogen Exchange: An alternative method for generating a nucleophilic C-4 isoxazole species is through lithium-halogen exchange. wikipedia.org This reaction is typically performed at low temperatures by treating this compound with an organolithium reagent, most commonly n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). wikipedia.orgharvard.edu The exchange is a fast and often kinetically controlled process, where the bromine atom is swapped for a lithium atom, yielding 4-lithio-3,5-dimethylisoxazole. wikipedia.orgscribd.com This lithiated intermediate can then be trapped with various electrophiles. The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org

| Transformation | Reagents | Intermediate | Key Features |

| Grignard Formation | Mg, anhydrous Et₂O or THF | (3,5-Dimethylisoxazol-4-yl)magnesium bromide | Forms a strong nucleophile; requires anhydrous conditions. adichemistry.comwikipedia.org |

| Lithium-Halogen Exchange | n-BuLi or t-BuLi, low temp. | 4-Lithio-3,5-dimethylisoxazole | Rapid, kinetically controlled reaction; useful for creating organolithium species. wikipedia.orgscribd.com |

Introduction of Sulfonyl Moieties via Sulfochlorination and Amination

While direct sulfochlorination of this compound is not the typical route, a sulfonyl group can be readily introduced at the C-4 position of the parent 3,5-dimethylisoxazole ring system. The presence of two methyl groups on the isoxazole ring increases the electron density, which facilitates electrophilic substitution at the C-4 position. nih.gov

The process begins with the sulfochlorination of 3,5-dimethylisoxazole. This is achieved by slowly adding 3,5-dimethylisoxazole to a cooled mixture of chlorosulfonic acid and thionyl chloride, followed by heating. nih.gov The reaction mixture is then carefully quenched on ice to precipitate the product, 3,5-dimethylisoxazole-4-sulfonyl chloride. nih.gov

This sulfonyl chloride is a key intermediate for synthesizing a variety of sulfonamide derivatives. nih.gov The subsequent amination involves reacting the sulfonyl chloride with a primary or secondary amine, often in the presence of a base like pyridine, to yield the corresponding sulfonamide. nih.govresearchgate.netcbijournal.com This method allows for the synthesis of a diverse library of isoxazole-based sulfonamides. nih.govresearchgate.net

| Step | Reagents | Product | Purpose |

| Sulfochlorination | 3,5-Dimethylisoxazole, Chlorosulfonic acid, Thionyl chloride | 3,5-Dimethylisoxazole-4-sulfonyl chloride | Introduction of a sulfonyl chloride group at the C-4 position. nih.gov |

| Amination | 3,5-Dimethylisoxazole-4-sulfonyl chloride, Primary or Secondary Amine, Pyridine | 4-((Aminosulfonyl)-3,5-dimethylisoxazole derivative) | Formation of a stable sulfonamide linkage. nih.govcbijournal.com |

Functionalization of Methyl Groups (e.g., at C-3 and C-5 positions)

The methyl groups at the C-3 and C-5 positions of the isoxazole ring, while generally stable, can be activated for further chemical transformations. The reactivity of these methyl groups can be influenced by the nature of the substituent at the C-4 position. For instance, the introduction of a sulfonamide group at C-4 can activate the methyl group at the C-5 position. This activation has been exploited in the synthesis of more complex derivatives, such as the construction of a vinyl fragment at the C-5 position. nih.gov This suggests that the electron-withdrawing nature of the C-4 sulfonyl moiety enhances the acidity of the C-5 methyl protons, facilitating their removal by a base and subsequent reaction with an electrophile.

The 3,5-dimethylisoxazole moiety itself is recognized as an effective mimic for acetylated lysine (B10760008) (KAc) and has been widely used in the development of ligands for bromodomains, which are protein modules that bind to acetylated lysine residues on histones. acs.orgnih.govnih.gov In this context, the methyl groups play a crucial role in occupying specific hydrophobic regions within the protein's binding pocket. acs.orgnih.gov While not a direct functionalization in the synthetic sense, this biological interaction highlights the importance of the methyl substituents for molecular recognition.

| Position | Activating Group (at C-4) | Example Transformation |

| C-5 Methyl | Sulfonyl/Sulfonamide | Construction of a vinyl fragment. nih.gov |

| C-3/C-5 Methyl | (None) | Serve as key hydrophobic interactors in bromodomain binding. nih.gov |

Applications in Medicinal Chemistry Research

4-Bromo-3,5-dimethylisoxazole as a Versatile Synthetic Building Block for Bioactive Molecules

This compound serves as a crucial building block in the synthesis of more complex, biologically active compounds. Its chemical structure, featuring a reactive bromine atom on the isoxazole (B147169) ring, allows for a variety of chemical modifications and the attachment of other molecular fragments. This makes it a valuable precursor in the construction of diverse molecular architectures, particularly in the field of drug discovery. fluorochem.co.uk The isoxazole ring system itself is a key feature in many compounds developed for medicinal chemistry applications.

The primary application of this building block has been in the development of inhibitors for the Bromodomain and Extraterminal (BET) family of proteins. The 3,5-dimethylisoxazole (B1293586) core, derived from the 4-bromo precursor, is a central component in a distinct class of these inhibitors. nih.govacs.org The bromine atom at the 4-position provides a convenient attachment point for various substituents, enabling chemists to systematically modify the compound's structure to optimize its biological activity.

Development of Bromodomain and Extraterminal (BET) Family Inhibitors

The BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a critical role in the regulation of gene transcription. researchgate.net Their dysfunction has been implicated in a range of diseases, including various cancers and inflammatory conditions, making them an attractive target for therapeutic intervention. nih.govox.ac.uknih.gov A significant breakthrough in this area has been the development of small molecule inhibitors that contain the 3,5-dimethylisoxazole moiety. nih.govnih.govnih.gov

Histone proteins are subject to various post-translational modifications, including the acetylation of lysine (B10760008) residues. This process is fundamental to the epigenetic regulation of gene expression. nih.govnih.gov The bromodomains of BET proteins are specialized modules that recognize and bind to these acetylated lysine (KAc) residues on histones. nih.govnih.govnih.gov This interaction is a key step in the recruitment of transcriptional machinery to specific gene locations.

Researchers have successfully identified the 3,5-dimethylisoxazole group as an effective bioisostere for acetylated lysine. nih.govnih.govacs.orgresearchgate.net A bioisostere is a chemical substituent that can replace another group in a molecule without significantly altering its biological activity. In this context, the 3,5-dimethylisoxazole moiety mimics the acetylated lysine, allowing it to competitively bind to the KAc-binding pocket of bromodomains. nih.govacs.orgnih.gov This competitive inhibition disrupts the natural interaction between BET proteins and histones, thereby modulating gene expression. nih.govnih.gov This mimicry has been a cornerstone in the design of a novel class of BET inhibitors. nih.govacs.org

Once the 3,5-dimethylisoxazole core was identified as a viable KAc mimic, extensive structure-activity relationship (SAR) studies were undertaken to optimize the potency and selectivity of these inhibitors. nih.gov These studies involve systematically altering the chemical structure of a lead compound and assessing the impact of these changes on its biological activity.

For instance, research has shown that the substituents attached to the 3,5-dimethylisoxazole core play a critical role in determining the inhibitor's affinity and selectivity for different bromodomains. nih.gov By modifying these substituents, researchers have been able to develop compounds with varying degrees of selectivity for the BET family of bromodomains over other, structurally related bromodomains, such as that of CREB-binding protein (CREBBP). researchgate.netnih.gov

One series of studies focused on diarylmethanol derivatives, which demonstrated a clear SAR trend for BRD4 affinity. The introduction of a simple phenyl group resulted in a potent compound, while the addition of larger, electron-withdrawing groups like chloro-substituents was less tolerated. acs.org These findings suggest that both the size and electronic properties of the substituents are key determinants of binding affinity. acs.org

| Compound | Substituent | BRD4(1) IC50 (nM) |

|---|---|---|

| 12 | Phenyl | 640 |

| 13 | 4-Fluorophenyl | 1100 |

| 14 | 3-Fluorophenyl | 1800 |

| 15 | 4-Chlorophenyl | 2000 |

| 16 | 3-Chlorophenyl | 3500 |

To understand the molecular basis for the activity of these 3,5-dimethylisoxazole-based inhibitors, researchers have employed molecular docking simulations and X-ray crystallography. nih.govacs.orgresearchgate.net These techniques provide detailed, three-dimensional views of how the inhibitors bind to their target bromodomains. ox.ac.uk

X-ray crystal structures of several inhibitors in complex with the first bromodomain of BRD4 (BRD4(1)) have been solved. nih.govnih.gov These structures have been instrumental in rationalizing the observed SAR and have provided crucial insights into the key interactions that are necessary for high-affinity binding. nih.govacs.org This structural information guides the further design and optimization of these inhibitors. nih.govox.ac.uk

The X-ray crystal structures reveal that the 3,5-dimethylisoxazole moiety forms critical hydrogen bonds within the KAc-binding pocket of the bromodomain. researchgate.net A key interaction is a hydrogen bond between the isoxazole nitrogen atom and the side chain of a highly conserved asparagine residue (Asn140 in BRD4). researchgate.net This interaction mimics the hydrogen bond formed between the carbonyl oxygen of acetylated lysine and the same asparagine residue. nih.gov

In addition to this direct hydrogen bond, a water-mediated hydrogen bond is often observed between the isoxazole and the hydroxyl group of a conserved tyrosine residue (Tyr97 in BRD4). researchgate.net These hydrogen bonds anchor the inhibitor in the binding pocket and are a major contributor to its binding affinity.

Beyond the hydrogen bonding network, hydrophobic interactions also play a significant role in the binding of these inhibitors. The KAc-binding pocket is lined with several hydrophobic amino acid residues. A key feature of this pocket is the "WPF shelf," named for a sequence of three amino acids: tryptophan, proline, and phenylalanine (Trp81, Pro82, Phe83 in BRD4). nih.gov

SAR studies have shown that adding a larger, lipophilic substituent, such as a phenyl ring, to the 3,5-dimethylisoxazole core can lead to increased binding affinity. nih.govacs.org X-ray crystallography confirms that these substituents can occupy the WPF shelf, forming favorable hydrophobic interactions. nih.govacs.orgresearchgate.net These interactions help to push the 3,5-dimethylisoxazole group deeper into the KAc-binding pocket, further strengthening its interactions with the target protein. nih.govacs.org

Design and Synthesis of Bivalent Ligands and Dimer Derivatives

The 3,5-dimethylisoxazole core, derived from this compound, has been instrumental in the design of bivalent ligands, or dimer derivatives. This strategy is particularly effective for targeting proteins with multiple binding sites, such as Bromodomain-containing protein 4 (BRD4). BRD4 contains two tandem bromodomain structures, BD1 and BD2, which are key regulators of gene transcription and are recognized as promising targets for cancer therapy nih.govacs.orgresearchgate.net.

Researchers have designed and synthesized a series of 3,5-dimethylisoxazole derivative dimers that can simultaneously target both bromodomains of BRD4. nih.govacs.orgresearchgate.net. This bivalent approach aims to enhance the binding potency and efficacy of the inhibitor compared to its monovalent counterparts acs.org. For instance, a synthesized dimer, compound 22, demonstrated a significant 20-fold increase in antiproliferative activity against HCT116 colorectal cancer cells when compared to its corresponding monomeric inhibitor nih.govacs.orgresearchgate.net. This highlights the success of the bivalent strategy in leveraging the unique architecture of target proteins to create more potent therapeutic candidates acs.org.

Selectivity Profiles for Specific Bromodomain Subtypes (e.g., BRD2(1), BRD4(1), CBP/p300, CREBBP)

The 3,5-dimethylisoxazole moiety is recognized as an effective mimic of acetylated lysine (KAc), enabling it to bind to the KAc-binding pocket within bromodomains nih.govacs.org. This interaction is fundamental to its function as a bromodomain inhibitor. However, achieving selectivity for specific bromodomain families is a significant challenge due to structural similarities in the binding sites acs.org.

Derivatives of this compound have been central to developing inhibitors with distinct selectivity profiles. Structure-guided optimization has led to compounds that can differentiate between the Bromodomain and Extra-Terminal Domain (BET) family (e.g., BRD2, BRD4) and other bromodomain-containing proteins like CREB-binding protein (CBP/CREBBP) and p300 nih.govacs.orgacs.org.

For example, early 3,5-dimethylisoxazole derivatives showed a preference for BRD4(1) over CREBBP acs.org. Conversely, extensive research has focused on optimizing ligands for the CBP/p300 bromodomains. This work led to the development of CBP30, a potent and highly selective inhibitor for CBP/p300. nih.gov. Isothermal titration calorimetry (ITC) data revealed that CBP30 binds to CBP and p300 with high affinity, while showing significantly reduced affinity for BET family members, demonstrating a 34-fold greater selectivity for CBP compared to BRD4(1) nih.gov. Another optimized compound, (-)-OXFBD05, displayed over 100-fold selectivity for CREBBP over BRD4(1) acs.org. This demonstrates that the 3,5-dimethylisoxazole scaffold can be systematically modified to achieve high selectivity for different bromodomain subtypes acs.orgnih.gov.

| Compound | Target Bromodomain | Binding Affinity (KD in nM) | Selectivity vs. BRD4(1) |

|---|---|---|---|

| CBP30 | CBP | 26 | 34-fold |

| p300 | 32 | Not specified | |

| (-)-OXFBD05 | CREBBP | Not specified | >100-fold |

| Compound 12 (early derivative) | BRD4(1) | Not specified (IC50 value) | ~6-fold vs. CREBBP |

Research on Anti-inflammatory and Analgesic Pharmaceutical Agents

The isoxazole nucleus is a well-established scaffold in medicinal chemistry and is present in a variety of biologically active compounds. From a broader research perspective, isoxazole derivatives have been noted for their potential analgesic and anti-inflammatory activities researchgate.net. However, specific studies focusing on this compound or its direct derivatives for these particular therapeutic applications are not extensively detailed in the current body of scientific literature. The anti-inflammatory effects observed for some derivatives are often linked to their role as inhibitors of epigenetic regulators, such as bromodomains, which can modulate the expression of inflammatory genes acs.org.

Exploration of Antimicrobial Properties of Derivatives

The isoxazole ring is a component of various compounds that have been investigated for antimicrobial properties against a wide range of pathogens, including bacteria and fungi researchgate.net. The inherent ability of nitrogen and oxygen-containing heterocycles to bind with biological systems, such as enzymes and receptors, underpins their potential as antimicrobial agents researchgate.net. While the broader class of isoxazole derivatives has been a subject of antimicrobial research, specific data on the antimicrobial efficacy of compounds derived directly from this compound is limited. Research into related heterocyclic structures, such as those containing bromo- and thiazole moieties, has shown activity against various microbial strains, suggesting a potential avenue for future investigation nih.gov.

Studies in Enzyme Inhibition and Receptor Binding

The primary mechanism of action for many therapeutic agents derived from this compound is enzyme inhibition and receptor binding, specifically targeting the bromodomain family of proteins nih.gov. The 3,5-dimethylisoxazole group acts as a bioisostere for acetylated lysine, the natural ligand for bromodomains acs.org.

X-ray crystallography studies have confirmed that the isoxazole moiety fits into the acetylated lysine binding pocket of bromodomains like BRD4(1) acs.org. The nitrogen atom of the isoxazole ring forms a crucial hydrogen bond with a key asparagine residue (Asn140 in BRD4) at the base of the binding pocket nih.govacs.org. This interaction anchors the molecule, allowing other parts of the compound to engage with surrounding features, such as the WPF (Trp-Pro-Phe) hydrophobic shelf, which is critical for achieving high binding affinity nih.govacs.org. This targeted binding competitively inhibits the interaction between the bromodomain and acetylated histones, thereby disrupting gene transcription processes that are often dysregulated in diseases like cancer acs.org.

Development of Anticancer Agents and their Mechanisms of Action

Derivatives of this compound have emerged as promising candidates for the development of anticancer agents, with significant research focused on colorectal and breast cancer nih.govnih.gov.

Colorectal Cancer: In colorectal cancer, the inhibition of BRD4 has been identified as a viable therapeutic strategy nih.govacs.org. Bivalent inhibitors designed with the 3,5-dimethylisoxazole scaffold have shown potent antiproliferative activity in colorectal cancer cell lines nih.govacs.orgresearchgate.net. For example, compound 22, a bivalent derivative, significantly inhibited the proliferation of HCT116 cells with an IC₅₀ value of 162 nM nih.govacs.orgresearchgate.net.

The mechanism of action involves the disruption of BRD4-dependent gene expression. Western blot analysis revealed that treatment with these inhibitors leads to the downregulation of the c-MYC oncogene, a key downstream target of BRD4 nih.govacs.orgresearchgate.net. Furthermore, these compounds can induce apoptosis through the intrinsic pathway and cause cell cycle arrest at the G0/G1 phase acs.org. In vivo studies using a CT-26 tumor mouse model demonstrated that compound 22 exhibited outstanding antitumor efficacy, achieving a tumor suppression rate of 56.1% nih.govacs.orgresearchgate.net.

Breast Cancer: The 3,5-dimethylisoxazole scaffold has also been incorporated into novel inhibitors targeting BRD4 for breast cancer therapy, including triple-negative breast cancer (TNBC) nih.gov. As a transcriptional coactivator, BRD4 is involved in the aberrant expression of several oncogenes in breast cancer cells nih.gov. A series of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives were synthesized and evaluated for their anti-breast cancer activity. One potent compound, DDT26, exhibited a strong inhibitory effect on BRD4 and demonstrated significant antiproliferative activity against both TNBC and MCF-7 breast cancer cell lines nih.gov. While other oxazole-based compounds have also shown activity against breast cancer cell lines, the direct linkage of the 3,5-dimethylisoxazole moiety to potent BRD4 inhibition provides a clear mechanism for its anticancer effects nih.govnih.gov.

| Cancer Type | Compound | Target | In Vitro Activity (IC50) | In Vivo Efficacy | Mechanism of Action |

|---|---|---|---|---|---|

| Colorectal Cancer | Compound 22 (Bivalent) | BRD4 | 162 nM (HCT116 cells) | 56.1% tumor suppression (CT-26 model) | Downregulation of c-MYC, Induction of apoptosis |

| Breast Cancer | DDT26 | BRD4 | 0.237 µM (BRD4 inhibition) | Not specified | Anti-proliferative activity against TNBC and MCF-7 cells |

Applications in Agrochemical Research and Development

Utilization as a Core Intermediate in Agrochemical Synthesis

4-Bromo-3,5-dimethylisoxazole is a valuable intermediate in the synthesis of more complex molecules with potential agrochemical applications. The carbon-bromine bond at the 4-position is amenable to a variety of cross-coupling reactions, such as Suzuki and Stille couplings, which allow for the introduction of a wide range of substituents. This versatility enables the creation of large and diverse chemical libraries that can be screened for desirable biological activities, including herbicidal, fungicidal, and insecticidal properties. A related compound, 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole, has been identified as a useful intermediate for producing agricultural chemicals. google.com

Exploration in the Development of Crop Protection Agents

The isoxazole (B147169) moiety is present in a number of commercial crop protection products. The ability to functionalize the 4-position of the 3,5-dimethylisoxazole (B1293586) core allows chemists to systematically modify the structure of a lead compound to optimize its efficacy, selectivity, and environmental profile. Research in this area focuses on synthesizing new isoxazole derivatives and evaluating their performance against various plant pathogens, weeds, and insect pests. The development of novel isoxazole-containing compounds is a continuous effort to address the challenges of resistance development and the need for more sustainable agricultural practices.

Novel Solutions for Pest Control and Agricultural Productivity Enhancement

The exploration of new chemical entities derived from this compound contributes to the search for novel solutions for pest control. By creating derivatives with unique modes of action, researchers aim to develop next-generation pesticides that can overcome existing resistance mechanisms in target pests. Furthermore, the development of more effective and selective crop protection agents can lead to enhanced agricultural productivity by minimizing crop losses due to pests and diseases. The versatility of the this compound building block plays a crucial role in facilitating the discovery and development of these innovative agricultural technologies.

Conclusion

Incorporation into Advanced Polymeric and Coating Materials

The isoxazole moiety can be integrated into polymer backbones to create materials with unique properties. The synthesis of polyisoxazoles has been explored, demonstrating the feasibility of creating polymers containing this heterocyclic ring. rsc.org These polymers can be synthesized through methods such as the cycloaddition reactions of nitrile-N-oxides with alkynes. rsc.org The resulting polyisoxazoles can exhibit a range of thermal properties, with glass transition temperatures (Tg) that can be modulated based on the polymer structure. rsc.org

In a related context, polymers containing the benzoxazole (B165842) moiety, a fused ring system of benzene (B151609) and oxazole, have been extensively studied and are known for their exceptional thermal and mechanical properties. Poly(benzoxazole imide)s (PBOPIs), for instance, have been synthesized and show high glass transition temperatures, ranging from 285 to 363 °C, along with excellent mechanical properties, including tensile strengths of 103–126 MPa and tensile moduli of 2.9–3.7 GPa. rsc.org The incorporation of such rigid heterocyclic units into a polymer chain generally enhances its thermal stability and mechanical strength.

The functionalization of the isoxazole ring, such as with a bromine atom in this compound, offers a reactive site for further chemical modifications. This could allow for its use as a monomer or an additive in the synthesis of more complex polymer architectures. For example, the bromine atom could be a site for cross-linking reactions, which can improve the mechanical properties and solvent resistance of the resulting polymer.

While direct evidence is limited, the known chemistry of isoxazoles suggests that this compound could be a valuable building block for creating polymers with tailored properties for advanced coatings. Coatings formulated with polymers containing heterocyclic rings often exhibit enhanced durability and resistance to environmental degradation.

Development of Materials with Enhanced Thermal and Chemical Resistance

A significant area of interest in materials science is the development of polymers that can withstand extreme temperatures and harsh chemical environments. The inclusion of aromatic and heterocyclic rings in a polymer's structure is a common approach to achieving high thermal stability. Polybenzoxazoles (PBOs) are a class of high-performance polymers renowned for their exceptional thermal and oxidative stability. mdpi.com Research has shown that PBOs can be stable up to 500°C in both air and nitrogen atmospheres, with 10% weight loss temperatures recorded in the ranges of 546–606°C in air and 574–631°C in nitrogen. researchgate.net

Similarly, polyimides containing spirocyclic bisbenzoxazole units have been developed, exhibiting super-high glass transition temperatures (Tg) exceeding 450 °C. rsc.org These materials also demonstrate excellent optical transparency and low dielectric constants, making them suitable for applications in optoelectronics. rsc.org The rigid and stable nature of the benzoxazole ring system contributes significantly to these desirable properties.

The following table summarizes the thermal properties of some reported benzoxazole-containing polymers, illustrating the potential for developing heat-resistant materials from heterocyclic monomers.

| Polymer Type | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature (Td5%) in N2 | Reference |

| Poly(benzoxazole imide)s (PBOPIs) | 285 - 363 °C | 510 - 564 °C | rsc.org |

| Spirocyclic Bisbenzoxazole Polyimides | > 450 °C | Not specified | rsc.org |

| Polybenzoxazoles (PBOs) | 200 - 232 °C | 574 - 631 °C | researchgate.net |

These examples underscore the potential of using heterocyclic compounds like this compound in the design and synthesis of next-generation polymers and coatings with superior thermal and chemical resistance.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like 4-Bromo-3,5-dimethylisoxazole. DFT methods provide a balance between computational cost and accuracy, making them suitable for studying molecular properties. tci-thaijo.org

Theoretical analyses of related isoxazole (B147169) derivatives have been performed using DFT with basis sets such as B3LYP/6-31+G(d,p). worldscientific.com Such calculations yield optimized molecular geometries, vibrational frequencies, and electronic properties. worldscientific.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. mdpi.com

For this compound, the electron-withdrawing nature of the bromine atom and the isoxazole ring's heteroatoms influences the electron density distribution across the molecule. This distribution can be visualized using Molecular Electrostatic Potential (MEP) maps, which highlight regions susceptible to electrophilic and nucleophilic attack. tci-thaijo.orgworldscientific.com Furthermore, reactivity descriptors such as chemical hardness, electronegativity, and electrophilicity index can be calculated to quantify the molecule's reactivity. tci-thaijo.org Nonadiabatic ab initio chemical reaction dynamics have also been used to explore photochemical pathways, such as the N-O bond breaking upon photoexcitation in the 3,5-dimethylisoxazole (B1293586) scaffold. rsc.org

Table 1: Representative DFT-Calculated Parameters for an Isoxazole Derivative Note: This table is illustrative, based on typical data from DFT studies on similar heterocyclic compounds.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Correlates with chemical stability and reactivity |

| Dipole Moment | 2.1 Debye | Measures the molecule's overall polarity |

| Electronegativity (χ) | 3.85 eV | Describes the power to attract electrons |

| Chemical Hardness (η) | 2.65 eV | Measures resistance to change in electron distribution |

Molecular Dynamics Simulations to Model Ligand-Protein Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, which is often investigated as a ligand for biological targets like bromodomains, MD simulations provide crucial insights into the dynamics and stability of ligand-protein complexes. nih.govcosmosscholars.com

Starting with a docked pose of the ligand in the protein's binding site, an MD simulation can model the behavior of the complex in a simulated physiological environment, including solvent effects. chemmethod.com These simulations can reveal the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, observed in initial docking studies. cosmosscholars.com For instance, the 3,5-dimethylisoxazole moiety is known to act as an acetyl-lysine bioisostere, forming critical hydrogen bonds with conserved asparagine residues in bromodomain binding pockets. nih.govacs.org MD simulations can assess the persistence of these bonds over the simulation trajectory.

The output of an MD simulation includes trajectories that can be analyzed to calculate metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex. A stable RMSD over time suggests a stable binding mode. nih.gov Such simulations are instrumental in validating docking results and understanding the thermodynamic factors, like binding free energy, that govern ligand-protein recognition. nih.gov

Prediction of Conformational Preferences and Stereoelectronic Effects

The three-dimensional conformation of a molecule is critical to its biological activity. Computational methods are used to predict the preferred conformations of this compound and to understand the stereoelectronic effects that govern its geometry and reactivity.

Conformational analysis can be performed by systematically rotating torsion angles within the molecule and calculating the potential energy of each resulting conformer. mdpi.com The isoxazole ring itself is planar, but the orientation of substituents can vary. nih.gov X-ray crystallography of related 3,5-dimethylisoxazole derivatives co-crystallized with target proteins like BRD4 confirms their bioactive conformation, showing the isoxazole oriented into the acetyl-lysine binding pocket. nih.gov This experimental data provides an essential benchmark for computational predictions.

Stereoelectronic effects involve the influence of orbital overlap on molecular structure and stability. wikipedia.org In the isoxazole ring, the arrangement of lone pairs on the oxygen and nitrogen atoms and the positions of sigma (σ) and pi (π) bonds dictate the molecule's electronic properties. These effects are crucial for its function as an acetyl-lysine mimic, where the isoxazole oxygen and nitrogen atoms engage in specific hydrogen bonding and water-mediated interactions within the protein binding site. nih.gov Understanding these effects helps explain why the 3,5-dimethylisoxazole scaffold is an effective pharmacophore for bromodomain inhibition. acs.orgwikipedia.org

In Silico Screening and Virtual Ligand Design

The this compound scaffold is a valuable starting point for drug discovery, and in silico screening techniques are essential for identifying and optimizing new ligands based on this core structure. acs.org

Virtual screening involves computationally searching large libraries of compounds to identify molecules that are likely to bind to a specific biological target. nih.gov Structure-based virtual screening is particularly relevant for this compound, given the availability of crystal structures for its target proteins, such as BRD4. acs.orgnih.gov This process typically involves molecular docking, where candidate molecules are computationally placed into the protein's binding site and scored based on their predicted binding affinity and fit. mdpi.comnih.gov

The 3,5-dimethylisoxazole moiety has been successfully used as a key query in substructure searches to compile compound libraries for screening against bromodomains. acs.orgnih.gov Following initial "hit" identification, virtual ligand design is employed to optimize potency and selectivity. This involves making targeted chemical modifications to the lead compound to improve its interactions with the target protein. For example, based on the crystal structure of a 3,5-dimethylisoxazole derivative bound to BRD4, researchers have designed and synthesized new analogues with different substituents at the 4-position to enhance binding affinity. acs.orgnih.gov This structure-guided optimization has led to the development of potent inhibitors of the BET family of bromodomains. acs.org

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise atomic arrangement of 4-Bromo-3,5-dimethylisoxazole. Analysis of one-dimensional and two-dimensional spectra allows for unambiguous assignment of proton and carbon signals.

The ¹H NMR spectrum of this compound is characterized by its simplicity, showing two distinct singlets corresponding to the methyl groups at the C3 and C5 positions of the isoxazole (B147169) ring. Due to the symmetrical nature of the substitution pattern and the absence of adjacent protons, no signal splitting is observed. The chemical shifts are influenced by the electron-withdrawing nature of the isoxazole ring and the bromine atom.

The ¹³C NMR spectrum provides complementary information, revealing signals for the two methyl carbons and the three carbons of the isoxazole ring (C3, C4, and C5). The C4 carbon, directly bonded to the bromine atom, experiences a significant downfield shift. The chemical shifts of C3 and C5 are influenced by their position within the heterocyclic ring and their attachment to the methyl groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of 3,5-dimethylisoxazole (B1293586) and known substituent effects of bromine.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | 3-CH₃ | ~2.4 | Singlet |

| 5-CH₃ | ~2.2 | Singlet | |

| ¹³C | 3-CH₃ | ~11 | Quartet |

| 5-CH₃ | ~10 | Quartet | |

| C3 | ~160 | Singlet | |

| C4 | ~90-100 | Singlet | |

| C5 | ~168 | Singlet |

While 1D NMR provides primary assignments, 2D NMR techniques are hypothetically employed to confirm the structural connectivity of this compound.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would not show any cross-peaks for this molecule, as the two methyl proton signals are singlets and are not scalar-coupled to each other, confirming their isolation.

HMQC (Heteronuclear Multiple Quantum Coherence): An HMQC spectrum would establish the direct one-bond correlation between protons and the carbons they are attached to. It would show a cross-peak connecting the proton signal of the 3-CH₃ group to its corresponding carbon signal and another cross-peak connecting the 5-CH₃ protons to their carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for mapping the long-range (2-3 bond) connectivity. It would reveal correlations from the 3-CH₃ protons to the C3 and C4 carbons of the isoxazole ring. Similarly, the 5-CH₃ protons would show correlations to the C5 and C4 carbons. These correlations are instrumental in confirming the substitution pattern on the isoxazole ring.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to study the fragmentation pathways of this compound, providing further confirmation of its structure. The molecular formula is C₅H₆BrNO, with a molecular weight of approximately 176.01 g/mol . chemicalbook.comsigmaaldrich.com

A key feature in the mass spectrum is the presence of two molecular ion peaks of nearly equal intensity, [M]⁺ and [M+2]⁺. This characteristic isotopic pattern is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which are present in an approximate 1:1 ratio. chemguide.co.uk

Electron impact (EI) ionization would lead to the formation of the molecular ion, which then undergoes fragmentation. The fragmentation of isoxazole rings can be complex, often involving ring cleavage. acs.orgclockss.org Plausible fragmentation pathways for this compound include the loss of a bromine radical, a methyl radical, or neutral molecules like acetonitrile, leading to the formation of various fragment ions.

Table 2: Significant Ions in the Mass Spectrum of this compound

| m/z Value | Ion Structure | Description |

|---|---|---|

| 175/177 | [C₅H₆BrNO]⁺ | Molecular ion peaks ([M]⁺ and [M+2]⁺) |

| 160/162 | [C₄H₃BrNO]⁺ | Loss of a methyl radical ([M-CH₃]⁺) |

| 96 | [C₅H₆NO]⁺ | Loss of a bromine radical ([M-Br]⁺) |

| 43 | [C₂H₃O]⁺ | Acylium ion, a common fragment from isoxazole ring cleavage |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions (of derivatives)

While the crystal structure of this compound itself is not widely reported, X-ray crystallography studies on its derivatives provide invaluable information about the solid-state architecture and non-covalent interactions involving the bromoisoxazole core. For instance, the X-ray structure of 3-(4-chlorophenyl)-5-phenyl-4-bromoisoxazole revealed torsion angles of approximately 40° and 36° between the aryl groups and the central isoxazole ring. researchgate.net

Studies on other brominated heterocyclic derivatives, such as anthracenyl-isoxazoles and dibenzobromolium salts, demonstrate how X-ray diffraction is used to determine precise bond lengths, bond angles, and crystal packing. mdpi.comnih.gov These analyses often reveal significant intermolecular interactions, such as halogen bonding (C-Br···O or C-Br···N), which can dictate the supramolecular assembly in the solid state. Such interactions would also be anticipated in the crystal structure of this compound derivatives. mdpi.com

Infrared (IR) and UV-Vis Spectroscopy for Functional Group Identification and Electronic Transitions

Vibrational and electronic spectroscopy techniques offer further structural confirmation by identifying functional groups and characterizing electronic transitions.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its constituent bonds. Based on data from related compounds like 3,5-dimethylisoxazole and its derivatives, key absorptions can be predicted. nist.govnih.gov

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2900-3000 | C-H stretch | Methyl (CH₃) |

| 1600-1650 | C=N stretch | Isoxazole ring |

| 1400-1450 | C-H bend | Methyl (CH₃) |

| 1300-1400 | Ring stretch | Isoxazole ring |

| 900-1200 | C-O-N stretch | Isoxazole ring |

| 500-600 | C-Br stretch | Bromo-alkene |

UV-Vis Spectroscopy: The UV-Vis spectrum provides information on the electronic transitions within the molecule. The unsubstituted 3,5-dimethylisoxazole shows a UV absorption maximum around 220 nm. nist.gov This absorption is attributed to a π → π* transition within the heterocyclic ring's conjugated system. For this compound, the presence of the bromine atom, a chromophore with lone pairs of electrons, is expected to cause a bathochromic (red) shift in the absorption maximum. Additionally, a weaker n → π* transition at a longer wavelength may be observed, which is characteristic of heteroaromatic compounds. researchgate.net

Table 4: Predicted UV-Vis Absorption Data for this compound

| Transition Type | Predicted λₘₐₓ (nm) | Description |

|---|---|---|

| π → π | 225-235 | High-intensity absorption |

| n → π | > 300 | Low-intensity absorption |

Future Research Directions and Emerging Opportunities

Exploration of Novel Reaction Pathways and Catalytic Systems for Functionalization

The bromine atom at the 4-position of the isoxazole (B147169) ring serves as a linchpin for a variety of chemical transformations, most notably in cross-coupling reactions. Future research will likely focus on expanding the repertoire of these reactions and developing more efficient and sustainable catalytic systems.

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Negishi couplings, are foundational methods for forming new carbon-carbon bonds. mdpi.comfau.de For 4-Bromo-3,5-dimethylisoxazole, these reactions enable the introduction of a wide array of aryl, heteroaryl, and alkyl groups, thereby generating diverse molecular architectures. A key area of future investigation will be the development of novel phosphine (B1218219) ligands and palladium catalysts that can facilitate these couplings under milder conditions, with lower catalyst loadings, and with a broader substrate scope. nih.gov The use of microwave-assisted heating has already shown promise in accelerating these reactions. nih.gov

Beyond traditional cross-coupling, direct C-H functionalization of the isoxazole ring presents a more atom-economical approach to creating complex molecules. While the bromine atom itself is a functional handle, research into the direct activation of other C-H bonds on the isoxazole or the newly introduced substituents will be a significant frontier. researchgate.net This could involve the use of transition metal catalysts, such as rhodium or iridium, to selectively form new bonds without the need for pre-functionalized starting materials. rsc.org

The development of novel catalytic systems is paramount. This includes the exploration of catalysts based on earth-abundant metals as more sustainable alternatives to precious metals like palladium. Furthermore, the application of photoredox catalysis could open up new reaction pathways for the functionalization of this compound, enabling transformations that are not accessible through traditional thermal methods.

A summary of potential functionalization reactions for this compound is presented in the table below.

| Reaction Type | Coupling Partner | Potential Catalyst System | Resulting Structure |